N-benzoyl-Phe-Val-Arg-p-nitroanilide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-Phe-Val-Arg-p-nitroanilide involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of L-phenylalanine, followed by the sequential addition of L-valine and L-arginine. The final step involves the coupling of the protected tripeptide with p-nitroaniline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-Phe-Val-Arg-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .
Common Reagents and Conditions
The hydrolysis reactions typically occur under mild conditions, such as physiological pH and temperature. Common reagents include buffer solutions like phosphate-buffered saline (PBS) and enzyme solutions containing trypsin, thrombin, or other proteases .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its yellow color .
Scientific Research Applications
N-benzoyl-Phe-Val-Arg-p-nitroanilide is extensively used in scientific research for the following applications:
Mechanism of Action
N-benzoyl-Phe-Val-Arg-p-nitroanilide exerts its effects by serving as a substrate for proteolytic enzymes. The enzymes recognize and bind to the peptide sequence, catalyzing the hydrolysis of the peptide bond. This reaction releases p-nitroaniline, which can be measured spectrophotometrically. The molecular targets include the active sites of proteases, and the pathways involved are those related to proteolysis .
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-L-arginine 4-nitroanilide hydrochloride: Another chromogenic substrate used for similar applications but with a simpler structure.
N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide: A substrate used for studying chymotrypsin-like proteases.
N-benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide: A substrate with a more complex peptide sequence, used for specific protease studies.
Uniqueness
N-benzoyl-Phe-Val-Arg-p-nitroanilide is unique due to its specific peptide sequence, which makes it a suitable substrate for a wide range of proteolytic enzymes. Its chromogenic properties allow for easy detection and quantification of enzyme activity, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C33H40N8O6 |
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Molecular Weight |
644.7 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C33H40N8O6/c1-21(2)28(40-31(44)27(20-22-10-5-3-6-11-22)39-29(42)23-12-7-4-8-13-23)32(45)38-26(14-9-19-36-33(34)35)30(43)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H,37,43)(H,38,45)(H,39,42)(H,40,44)(H4,34,35,36)/t26-,27-,28-/m0/s1 |
InChI Key |
QQVNCBCBFNWLJX-KCHLEUMXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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